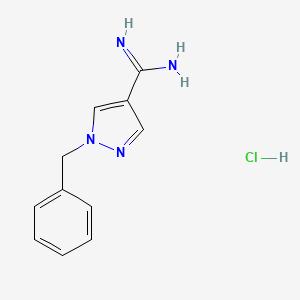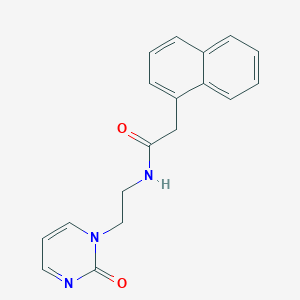![molecular formula C27H25NO5 B2622969 6,7-Dimethoxy-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one CAS No. 866810-86-8](/img/structure/B2622969.png)
6,7-Dimethoxy-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethoxy-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one, also known as DMQ, is a synthetic compound that has been widely used in scientific research for its potential therapeutic benefits. This compound belongs to the quinoline family and has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of 6,7-Dimethoxy-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one is not fully understood, but studies suggest that it may act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes, including topoisomerase II and cyclooxygenase-2 (COX-2). It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in regulating oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. This compound has also been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of COX-2. In animal models, this compound has been shown to reduce tumor growth and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
6,7-Dimethoxy-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one has several advantages for lab experiments. It is a stable compound and can be easily synthesized in large quantities. It has also been shown to have low toxicity in animal models. However, this compound has limitations in terms of its solubility and bioavailability. It may also have off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for 6,7-Dimethoxy-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one research. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of this compound in combination with other therapies, such as chemotherapy or radiation therapy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases.
Synthesemethoden
6,7-Dimethoxy-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one can be synthesized through various methods, including the condensation reaction of 4-methylbenzoyl chloride and 2-methoxybenzylamine, followed by cyclization with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. Another method involves the reaction of 2-methoxybenzylamine and 4-methylbenzoic acid, followed by cyclization with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. These methods have been optimized to obtain high yields of this compound.
Wissenschaftliche Forschungsanwendungen
6,7-Dimethoxy-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one has been extensively studied for its potential therapeutic benefits. It has been shown to possess anti-tumor, anti-inflammatory, and anti-oxidant properties. This compound has been tested in various cancer cell lines and has shown promising results in inhibiting cell growth and inducing apoptosis. It has also been shown to reduce inflammation and oxidative stress in animal models of arthritis and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO5/c1-17-9-11-18(12-10-17)26(29)21-16-28(15-19-7-5-6-8-23(19)31-2)22-14-25(33-4)24(32-3)13-20(22)27(21)30/h5-14,16H,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLQHHSRRCDTTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 3-(3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)propanoate](/img/structure/B2622892.png)
![N-(6-nitrobenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide](/img/structure/B2622893.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2622899.png)

![1-[3-Methoxy-4-(pyridin-4-ylmethoxy)phenyl]ethan-1-amine](/img/structure/B2622902.png)
![tert-butyl N-[2-(2-aminopyridin-4-yl)oxyethyl]carbamate](/img/structure/B2622903.png)


![1-{4-[3-(1-Acetyl-piperidin-4-YL)-propyl]-piperidin-1-YL}-ethanone](/img/structure/B2622908.png)
![2-[(5-bromo-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol](/img/structure/B2622909.png)